4-(6-methoxypyridin-3-yl)benzoic Acid
Overview
Description
“4-(6-methoxypyridin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO3 . It is a compound that has been studied for its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “4-(6-methoxypyridin-3-yl)benzoic Acid” consists of a benzoic acid group attached to a methoxypyridinyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical And Chemical Properties Analysis
“4-(6-methoxypyridin-3-yl)benzoic Acid” has a molecular weight of 229.23 g/mol, and its molecular formula is C13H11NO3 . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 229.07389321 g/mol . The compound has a complexity of 261 .Scientific Research Applications
Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : This compound has been used in the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents .
- Method : A series of novel derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .
Organic Electronics
- Field : Organic Chemistry
- Application : Derivatives of this compound may be useful in organic light-emitting diodes (OLEDs) or organic solar cells due to their ability to form π-conjugated systems.
- Method : The specific methods of application or experimental procedures are not provided in the source.
- Results : The specific results or outcomes obtained are not provided in the source.
Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : This compound is used in the Suzuki-Miyaura cross-coupling reaction, an important and extensively used reaction in organic chemistry .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Protease Inhibitor
- Field : Biochemistry
- Application : This compound has been used in the design of a highly potent synthetic inhibitor for trypsin, a protease .
- Method : The inhibitor was designed and synthesized, and its interaction with trypsin was studied using X-ray diffraction .
- Results : The inhibitor was found to distort the stereochemistry of the catalytic triad of trypsin, thereby blocking the proton-relay process of the active site .
Material for Organic Synthesis
- Field : Organic Chemistry
- Application : This compound is available for purchase as a material for organic synthesis .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Metal-Organic Frameworks
- Field : Inorganic Chemistry
- Application : Derivatives of this compound have been used in the synthesis of metal-organic frameworks (MOFs), which are materials with potential applications in gas storage, catalysis, and drug delivery .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-7-6-11(8-14-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWSADQKNXINOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405445 | |
Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxypyridin-3-yl)benzoic Acid | |
CAS RN |
219671-80-4 | |
Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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